

4-Bromo-2-nitrobenzoic Acid: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	4-Bromo-2-nitrobenzoic acid	
Cat. No.:	B134218	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitrobenzoic acid is a substituted aromatic carboxylic acid with the chemical formula C₇H₄BrNO₄.[1][2] Its structure consists of a benzene ring functionalized with a carboxylic acid group, a nitro group at the ortho position, and a bromine atom at the para position relative to the carboxyl group. This arrangement of electron-withdrawing groups significantly influences the molecule's chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis.[3] It serves as a critical building block in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3][4] Notably, it is a key intermediate in the synthesis of the potential anticancer agent Lonafarnib and has been utilized in the development of fibroblast growth factor receptor-1 (FGFR1) inhibitors for treating non-small cell lung cancer.[1][4]

Physical and Chemical Properties

4-Bromo-2-nitrobenzoic acid is typically a yellow to pale cream crystalline solid.[2][3][4] The presence of the electron-withdrawing nitro and bromo substituents enhances the acidity of the carboxylic acid group.[3]

Table 1: Physical and Chemical Properties of 4-Bromo-2-nitrobenzoic Acid



Property	Value	Source(s)
Molecular Formula	C7H4BrNO4	[1][4]
Molecular Weight	246.01 g/mol	[1][4]
CAS Number	99277-71-1	[1][2]
Appearance	Powder to crystal; white to gray to brown, pale cream	[1][4]
Melting Point	165-169 °C	[1][4]
Boiling Point (Predicted)	368.6 ± 32.0 °C	[1][4]
Density (Predicted)	1.892 ± 0.06 g/cm ³	[4]
pKa (Predicted)	1.97 ± 0.25	[1][4]
Solubility	Soluble in methanol, ethanol, and acetone; insoluble in water.	[1][2][4]
Flash Point (Predicted)	176.7 ± 25.1 °C	[4]
LogP	2.33	[4]

Spectral Data

While specific, verified spectra for **4-Bromo-2-nitrobenzoic acid** are not widely available in public databases, the expected spectral characteristics can be inferred from its structure.

- ¹H NMR: The proton NMR spectrum is expected to show three aromatic protons with distinct chemical shifts and coupling patterns due to the substitution on the benzene ring.
- 13C NMR: The carbon NMR spectrum should display seven signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.
- IR Spectroscopy: The infrared spectrum will be characterized by absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro group.



 Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a bromine atom.

Chemical Reactivity

The chemical behavior of **4-Bromo-2-nitrobenzoic acid** is dictated by its three functional groups: the carboxylic acid, the nitro group, and the bromine atom.

- Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification and amidation.[4]
- Nitro Group Reduction: The nitro group can be reduced to an amino group (NH₂) using various reducing agents, such as catalytic hydrogenation. This transformation is a key step in the synthesis of many biologically active molecules.
- Bromine Atom Substitution: The bromine atom can be replaced by various nucleophiles
 through nucleophilic aromatic substitution reactions. It can also participate in metal-catalyzed
 coupling reactions, such as Negishi-type couplings with dimethylzinc in the presence of a
 palladium-phosphine catalyst.[1][4]

Experimental Protocols

The synthesis of **4-Bromo-2-nitrobenzoic acid** is well-documented, with the most common method being a modification of the Sandmeyer reaction.

Synthesis of 4-Bromo-2-nitrobenzoic Acid from 4-Amino-2-nitrobenzoic Acid

This protocol is adapted from the procedure described by Boojamra, C.G.; Burow, K.M.; Thompson, L.A.; Ellman, J.A. in J. Org. Chem., 1997, 62, 1240-1256.[1]

- Diazotization:
 - Dissolve 4-amino-2-nitrobenzoic acid (1.0 eq) in 48% aqueous hydrobromic acid (HBr) at 0 °C with stirring.
 - Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.0 eq).



- Continue stirring at 0 °C for approximately 25 minutes. The reaction mixture should transform from a turbid suspension to a clear orange-yellow solution.[1]
- Sandmeyer Reaction:
 - In a separate flask, dissolve copper(I) bromide (CuBr) (1.3 eq) in 48% aqueous HBr at 0
 °C.
 - Add the diazonium salt solution dropwise to the CuBr solution. This will result in the generation of yellow foam and the release of gas.[1]
 - Stir the reaction mixture at 0 °C for 1 hour.
- · Work-up and Purification:
 - Concentrate the reaction mixture under reduced pressure.
 - Extract the aqueous layer with ethyl acetate.
 - Combine the organic phases, dry over sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.
 - The crude product can be further purified by filtration through a column of Florisilica clay, followed by washing with ethyl acetate.[1]
 - After evaporation of the solvent, the product is obtained as a light yellow solid.[1]



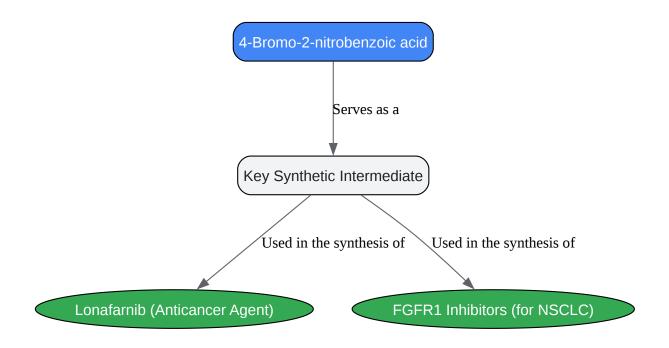


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Caption: Synthetic workflow for 4-Bromo-2-nitrobenzoic acid.

Applications in Drug Development

4-Bromo-2-nitrobenzoic acid is a versatile building block for the synthesis of complex organic molecules with significant biological activity. Its utility is prominently demonstrated in its role as a precursor to advanced pharmaceutical intermediates.



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Caption: Role as a key synthetic intermediate.

Safety and Handling

4-Bromo-2-nitrobenzoic acid is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. It is also considered very toxic to aquatic life with long-lasting effects. When handling this compound, appropriate personal protective equipment, including gloves,



safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

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